molecular formula C10H13NO3 B11818330 Methyl 2-cyclopentyloxazole-4-carboxylate CAS No. 1126634-44-3

Methyl 2-cyclopentyloxazole-4-carboxylate

Cat. No.: B11818330
CAS No.: 1126634-44-3
M. Wt: 195.21 g/mol
InChI Key: BNQZPVXCIUGUAV-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentyloxazole-4-carboxylate is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopentyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopentanone with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. The final step involves esterification with methanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic and nucleophilic reagents can be used under various conditions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates with different substituents.

Scientific Research Applications

Methyl 2-cyclopentyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclopentyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-phenyl-oxazole-4-carboxylate
  • Methyl 2-(4-hydroxybenzyl)-oxazole-4-carboxylate
  • Methyl 2-(4-methoxyphenyl)-oxazole-4-carboxylate

Uniqueness

Methyl 2-cyclopentyloxazole-4-carboxylate is unique due to its cyclopentyl substituent, which imparts different steric and electronic properties compared to other oxazole derivatives.

Properties

CAS No.

1126634-44-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-cyclopentyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-6-14-9(11-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

BNQZPVXCIUGUAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=N1)C2CCCC2

Origin of Product

United States

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